Receptor Affinity of Diethylamino vs. Triethylammonium Analogues at Nicotinic Acetylcholine Receptors
In a systematic structure-activity study of pyridylalkyl- and substituted phenylalkyl-ammonium compounds on frog rectus abdominis muscle, the diethylamino analogue p-hydroxybenzyldiethylamine exhibited a log affinity constant (log K) of 5.90, whereas its direct triethylammonium analogue exhibited a log K of only 4.17 [1]. This represents an approximately 50-fold difference in receptor binding affinity attributable solely to the substitution of the cationic head group.
| Evidence Dimension | Receptor binding affinity (log K) |
|---|---|
| Target Compound Data | log K = 5.90 for p-hydroxybenzyldiethylamine |
| Comparator Or Baseline | Triethylammonium analogue: log K = 4.17 |
| Quantified Difference | 53.7-fold higher affinity (calculated from Δlog K = 1.73) |
| Conditions | Frog (Rana pipiens) rectus abdominis muscle preparation; nicotinic acetylcholine receptor binding assay |
Why This Matters
This 50-fold affinity differential demonstrates that diethylammonium-based pharmacophores cannot be substituted with triethylammonium analogues without fundamentally altering target engagement, a critical consideration for receptor-targeted drug candidate selection.
- [1] Barlow, R. B., et al. (1969). The affinity and activity of compounds related to nicotine on the rectus abdominis muscle of the frog (Rana pipiens). British Journal of Pharmacology, 37(3), 555-584. View Source
